(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(5,6-dimethoxy-1-methyl-1H-indol-2-yl)methanone
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Overview
Description
The compound (6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(5,6-dimethoxy-1-methyl-1H-indol-2-yl)methanone is a complex organic molecule that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the indole and pyridoindole moieties. The indole moiety can be synthesized through Fischer indole synthesis, while the pyridoindole moiety can be prepared via a Pictet-Spengler reaction. The final step involves coupling these two moieties using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the coupling step and the development of efficient purification methods such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium azide or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential anti-cancer and antimicrobial activities.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives: Known for their anti-cancer activity.
5,6-dimethoxy-1-methyl-1H-indole derivatives: Known for their anti-inflammatory and antimicrobial properties.
Uniqueness
The uniqueness of (6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(5,6-dimethoxy-1-methyl-1H-indol-2-yl)methanone lies in its combined structural features, which may confer unique biological activities not observed in its individual components .
Properties
Molecular Formula |
C23H22BrN3O3 |
---|---|
Molecular Weight |
468.3 g/mol |
IUPAC Name |
(6-bromo-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(5,6-dimethoxy-1-methylindol-2-yl)methanone |
InChI |
InChI=1S/C23H22BrN3O3/c1-26-18-11-21(30-3)20(29-2)10-13(18)9-19(26)23(28)27-8-7-17-15(12-27)14-5-4-6-16(24)22(14)25-17/h4-6,9-11,25H,7-8,12H2,1-3H3 |
InChI Key |
LLBREDUJNIRWDG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C=C1C(=O)N3CCC4=C(C3)C5=C(N4)C(=CC=C5)Br)OC)OC |
Origin of Product |
United States |
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